molecular formula C14H17NO2 B1418007 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine CAS No. 896938-09-3

1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine

Cat. No. B1418007
M. Wt: 231.29 g/mol
InChI Key: KECQQKZGBMJNNQ-UHFFFAOYSA-N
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Description

“1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine” is a chemical compound with the CAS Number: 896938-09-3 . It has a molecular weight of 231.29 and its IUPAC name is 1-(3,4-dihydro-1H-2-benzopyran-1-ylcarbonyl)pyrrolidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel and efficient synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives has been developed. These derivatives are important in organic chemistry due to their high yields and convenient operation, and their structures were confirmed spectroscopically (Alizadeh & Ghanbaripour, 2013).

Biological Activities

  • Benzopyrans, including those containing a 3,4,5-trimethoxyphenyl ring, demonstrate significant anti-tumor properties, particularly against human breast, CNS, and colon cancer cell lines, with in vitro activities at very low concentrations. Some of these benzopyrans have been selected for in vivo Xenograft testing against breast and other susceptible human cancers (Jurd, 1996).

Potential Medicinal Applications

  • A unique pyrano[4,3-c][2]benzopyran-1,6-dione derivative from the fungus Phellinus igniarius showed antioxidant activity and moderate selective cytotoxic activities against human cancer cell lines, presenting a potential for medicinal applications (Wang et al., 2005).
  • Compounds related to 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine have shown antihypertensive activity and potential as coronary vasodilators and treatments for angina pectoris (Bergmann & Gericke, 1990).

Applications in Organic Synthesis

  • Enantiomerically pure pyrrolidines, derived from sugar enones, have been synthesized through 1,3-dipolar cycloaddition, showing the versatility of pyrrolidine structures in organic synthesis (Oliveira Udry et al., 2014).

Antimicrobial Applications

  • The synthesis of new coumarin derivatives, including pyrrolidine structures, has shown potential for antimicrobial applications. The synthesis process allows for the introduction of various substituents, offering avenues for the development of new medicinal molecules (Al-Haiza et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECQQKZGBMJNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2C3=CC=CC=C3CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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